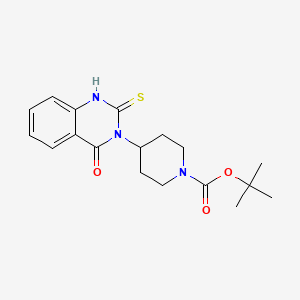

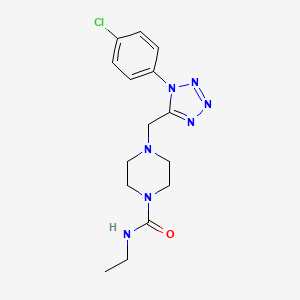

tert-butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves multicomponent reactions, condensation reactions, and other synthetic strategies. For instance, tert-butyl nitrite has been used as a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Another derivative was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Additionally, a simple low-cost amination method was employed to synthesize tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which is an important intermediate for the synthesis of biologically active benzimidazole compounds .

Molecular Structure Analysis

The molecular structures of the synthesized tert-butyl piperidine-1-carboxylate derivatives have been characterized using various spectroscopic techniques and X-ray diffraction (XRD) studies. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported with detailed unit cell parameters . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data . Density functional theory (DFT) calculations have also been used to optimize the molecular structures and compare them with XRD results .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives undergo various chemical transformations. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate reacted with maleic anhydride to form a Diels-Alder endo-adduct, which further underwent reactions with electrophilic and nucleophilic reagents, as well as reduction and oxidation of its functional groups . These transformations highlight the reactivity and versatility of the tert-butyl piperidine-1-carboxylate scaffold in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are inferred from their molecular structures and the interactions they exhibit. For example, weak C-H···O intermolecular interactions and aromatic π–π stacking interactions were observed in the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, contributing to a three-dimensional architecture . The vibrational analysis and molecular electrostatic potential (MEP) studies provide further insights into the physicochemical properties of these compounds .

Applications De Recherche Scientifique

Synthesis and Structural Modification

Synthetic Pathways and Scaffold Development : Research has focused on developing synthetic pathways for creating new molecular scaffolds based on the tert-butyl 4-(4-oxo-2-thixo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate structure. For instance, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate serves as a new scaffold for preparing substituted piperidines, highlighting the compound's role in generating novel chemical entities with potential for further pharmacological evaluation (Harmsen et al., 2011).

Catalytic Applications and Reactions : The tert-butyl group, as part of various compounds, has been used in catalytic reactions to synthesize complex molecules. For example, the compound has been utilized in cascade reactions leading to high yields of specific carboxylates, demonstrating its utility in complex organic synthesis processes (Ivanov, 2020).

Chemical Structure Analysis : X-ray diffraction studies have been conducted on derivatives to understand their crystal structure and molecular interactions. This research aids in the detailed understanding of molecular arrangements and potential intermolecular interactions that could influence biological activity (Sanjeevarayappa et al., 2015).

Biological Screening for Pharmacological Activities : Although explicit details on drug use and side effects are excluded, it's important to note that research includes the synthesis of derivatives for potential biological screening. This includes efforts to identify compounds with significant anticancer activity through modifications of the tert-butyl 4-(4-oxo-2-thixo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate structure to enhance activity against specific cancer cell lines (Nowak et al., 2015).

Propriétés

IUPAC Name |

tert-butyl 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-18(2,3)24-17(23)20-10-8-12(9-11-20)21-15(22)13-6-4-5-7-14(13)19-16(21)25/h4-7,12H,8-11H2,1-3H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQJQZZZHJIOLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2526560.png)

![(3Z)-1-benzyl-3-{[(3-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2526561.png)

![6-Tert-butyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2526571.png)

![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2526573.png)

![Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2526576.png)